molecular formula C23H21N3O B14951217 [2-(3,4-dimethylphenyl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone

[2-(3,4-dimethylphenyl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B14951217
M. Wt: 355.4 g/mol
InChI Key: RWJQLUAVWCBALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline and pyrazole moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with quinoline-4-carboxaldehyde, followed by cyclization with 3,5-dimethyl-1H-pyrazole under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds .

Biology and Medicine

This compound has shown potential in biological applications, particularly in the development of antimalarial and antileishmanial agents. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the enzyme dihydrofolate reductase, which is crucial for the survival of the malaria parasite . The compound’s quinoline moiety allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenyl)quinolin-4-ylmethanone
  • 2-(3,4-dimethylphenyl)quinolin-4-ylethanone

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenyl)quinolin-4-ylmethanone exhibits unique properties due to the specific positioning of the dimethyl groups on the phenyl ring. This structural variation can significantly influence its reactivity and interaction with biological targets, making it a compound of particular interest in medicinal chemistry .

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C23H21N3O/c1-14-9-10-18(11-15(14)2)22-13-20(19-7-5-6-8-21(19)24-22)23(27)26-17(4)12-16(3)25-26/h5-13H,1-4H3

InChI Key

RWJQLUAVWCBALN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.